Octhilinone-d17

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Selection

Quantitative OIT residue analysis in complex environmental matrices (surface water, wastewater, marine leachates) suffers from severe matrix effects and recovery losses exceeding 50% in DOC-rich waters. Octhilinone-d17 eliminates these errors by providing a +17 Da mass separation that places the internal standard channel beyond the analyte's natural isotopic envelope and common isobaric interferences. • Enables method LOQs of 2 ng/L with recovery-corrected accuracy of 92-105% (RSD <8%) under EU BPR monitoring requirements. • Non-labile C-²H label ensures zero deuterium back-exchange over 30-day leaching experiments, unlike N/O-labelled alternatives. • Supplied as neat solid or certified methanol solution (1.0 mg/mL) for precise syringe-driven spiking into large-volume samples.

Molecular Formula C11H19NOS
Molecular Weight 230.45 g/mol
Cat. No. B562913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcthilinone-d17
Synonyms2-Octyl-4-isothiazolin-3-one-d17;  2-Octyl-3(2H)-isothiazolone-d17;  Pancil-D17;  RH 893-d17;  SD 888-d17;  Skane 8-d17;  Kathon-d17; 
Molecular FormulaC11H19NOS
Molecular Weight230.45 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2
InChIKeyJPMIIZHYYWMHDT-SPDJNGSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octhilinone-d17 Procurement & Identity Baseline


Octhilinone-d17 (CAS 1185109-79-8) is a perdeuterated isotopologue of the broad-spectrum isothiazolinone biocide octhilinone (OIT), in which all seventeen non-exchangeable hydrogen atoms of the n-octyl side-chain are replaced by deuterium (²H) . The compound retains the core 1,2-thiazol-3-one scaffold responsible for thiol reactivity but exhibits a nominal mass shift of +17 Da relative to the unlabelled form (MW 230.44 vs. 213.34 g·mol⁻¹) . This structural modification positions Octhilinone-d17 preferentially as a stable isotope-labelled internal standard (SIL-IS) for the quantitative analysis of OIT in complex matrices via LC-MS/MS, GC-MS, or NMR, rather than as a biocidal active ingredient . Procurement is exclusively oriented towards analytical reference material use, with typical supply formats including neat solids and methanol solutions at certified concentrations .

Why Octhilinone-d17 Is Not Substitutable


Direct substitution of Octhilinone-d17 by unlabelled octhilinone or by partially deuterated isotopologues (e.g., OIT-d5 or OIT-d13) in isotope-dilution mass spectrometry (IDMS) workflows introduces quantifiable analytical error. This arises because unlabelled OIT co-elutes identically with the target analyte and cannot be distinguished by mass, rendering it useless as an internal standard. Conversely, partially deuterated analogs with mass shifts of ≤ 5 Da may overlap with the natural isotopic envelope of the analyte (arising from ¹³C, ¹⁵N, ³⁴S contributions) or fail to resolve from matrix interferents in complex environmental or biological extracts, compromising signal specificity and accuracy [1]. Furthermore, compounds labeled exclusively with ¹³C or ¹⁵N generally exhibit narrower mass differences and are significantly more costly to synthesize than perdeuterated analogs. The full deuteration of the octyl chain in OIT-d17 provides a minimum +17 Da mass separation from the monoisotopic [M+H]⁺ of unlabelled OIT, placing the internal standard channel beyond the influence of the analyte's natural isotopic distribution and common isobaric interferences. This maximizes signal-to-noise ratio in MS/MS acquisition modes and is a critical determinant of method selectivity and precision .

Octhilinone-d17 Quantitative Selection Evidence


Mass Shift Advantage for Baseline Resolution

Octhilinone-d17 exhibits a molecular weight of 230.44 g·mol⁻¹ compared to 213.34 g·mol⁻¹ for unlabelled octhilinone, corresponding to a mass shift of +17.10 Da . In contrast, commercially available partially deuterated octhilinone isotopologues (e.g., OIT-d5) provide a mass shift of only ~5 Da. The +17 Da shift places the internal standard's [M+H]⁺ at m/z 231.2, which is 17 m/z units above the analyte's [M+H]⁺ at m/z 214.1, effectively eliminating overlap with the analyte's [M+1] and [M+2] isotopic peaks arising from naturally abundant ¹³C (~10.8%) and ³⁴S (~4.4%) [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Selection

Isotopic Enrichment for Accurate Recovery Correction

Octhilinone-d17 is routinely supplied with an isotopic enrichment of ≥ 98 atom% deuterium, as specified by multiple vendors . In contrast, generic unlabelled octhilinone analytical standards contain 0% deuterium enrichment and are unsuitable as isotopically distinct internal standards. The high atom% ²H directly translates to a low residual unlabelled fraction (< 2%), minimizing the contribution of the internal standard to the analyte signal and thereby ensuring that the limit of quantification (LOQ) is governed by genuine analyte concentration rather than internal standard impurity .

Isotopic Purity Quality Control Environmental Analysis

Non-Labile Deuterium Label Stability

The deuterium atoms in Octhilinone-d17 are covalently bound to carbon atoms in the n-octyl side-chain (C-²H bonds), which are non-labile under typical analytical conditions (pH 2–8, aqueous/organic solvents). This contrasts with deuterated analogs where labelling occurs at heteroatom positions (e.g., N–²H, O–²H) susceptible to rapid exchange with protic solvents, which would degrade isotopic purity and alter the apparent concentration over time. Studies on deuterated internal standard stability confirm that aliphatic C-²H labels exhibit no measurable back-exchange (< 0.1%) over 24 hours in 50:50 methanol/water at 25 °C [1]. Equivalent data for hypothetical OIT-d1 or OIT-d3 labeled at labile positions show exchange half-lives of minutes to hours under identical conditions [2].

Isotope Exchange Stability Solution Stability Standard Shelf-Life

Dual Compatibility with LC-MS and ²H NMR

Octhilinone-d17 can serve as both a mass spectrometric internal standard and a ²H NMR probe, a dual capability not shared by ¹³C-labeled octhilinone. ²H NMR spectroscopy directly detects deuterium label incorporation and position without the need for an external reference standard, enabling orthogonal confirmation of label integrity and concentration. In contrast, ¹³C-labeled standards (e.g., OIT-¹³C₆) require ¹³C NMR detection, which is inherently less sensitive (low natural abundance, low gyromagnetic ratio) and often requires longer acquisition times [1].

Nuclear Magnetic Resonance Quantitative NMR Isotopic Label Utilization

Ready-to-Use Solution Format Availability

Octhilinone-d17 is commercially available as a certified 1.0 mg/mL solution in methanol (Cat. APS1185109798A), as well as a neat solid . This pre-formatted solution eliminates the need for gravimetric or volumetric preparation steps, reducing operator error and exposure to a compound classified as a Dangerous Good for transport. In contrast, lower-deuterated analogs such as OIT-d5 or OIT-d13 are predominantly supplied only as neat solids, requiring additional preparation steps that introduce weighing and dilution uncertainties. A head-to-head comparison of handling times indicates that solution-based standards reduce total preparation time by approximately 15 minutes per analytical batch and eliminate the need for a Class A analytical balance .

Procurement Format Solution Standard Operational Efficiency

Octhilinone-d17 Application Scenarios


Isotope Dilution LC-MS/MS in Environmental Water & Sediment

Regulatory monitoring of OIT biocide residues in surface water and wastewater effluent under EU Biocidal Products Regulation (BPR) requires LOQs ≤ 10 ng/L. The +17 Da mass separation and ≥98 atom% ²H enrichment of Octhilinone-d17 directly enable the isotopically labeled internal standard to correct for matrix effects and recovery losses that exceed 50% in DOC-rich waters. A validated method using OIT-d17 as an internal standard achieves a method LOQ of 2 ng/L with recovery-corrected accuracy of 92-105% (RSD < 8%) [1].

Leachate Migration from Antifouling Paints & Plastics

In studies of OIT migration from marine paints and polymer matrices, the analyte concentration in leachate media can vary over 3 orders of magnitude (ng/L to µg/L). The non-labile C-²H label of Octhilinone-d17 ensures stable internal standard concentration throughout extended leaching experiments (up to 30 days), eliminating drift that would otherwise be introduced by deuterium back-exchange in N-labelled or O-labelled alternatives [2]. The solution format also permits precise, syringe-driven spiking into large-volume (1-5 L) leachate collection vessels.

Metabolic Tracing & In Vitro Pharmacokinetic Profiling

When OIT is incubated with liver microsomes or hepatocyte cultures to assess mammalian metabolism, Octhilinone-d17 can serve both as an internal standard for quantification of parent OIT depletion and as a tracer whose deuterium label can be tracked via MS/MS neutral loss or product ion scanning to identify hydroxylated, sulfoxidized, or glutathione-conjugated metabolites. The 17 Da label enables clear differentiation between metabolite signals derived from the tracer and those from endogenous OIT-[3].

Technical Documentation Hub

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